molecular formula C7H6FN3 B13669004 6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13669004
M. Wt: 151.14 g/mol
InChI Key: UYPFLHLPJRFHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with methyl isocyanate under reflux conditions to yield the desired triazolopyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties, particularly in inhibiting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell growth and proliferation. The compound binds to the active sites of these kinases, blocking their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. The methyl group at the 3-position also contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,1H3

InChI Key

UYPFLHLPJRFHFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.